molecular formula C8H8N2O3S B3370769 2-Methyl-1,3-benzoxazole-6-sulfonamide CAS No. 52206-52-7

2-Methyl-1,3-benzoxazole-6-sulfonamide

Cat. No.: B3370769
CAS No.: 52206-52-7
M. Wt: 212.23
InChI Key: ZOMKPSOYHIRCOT-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a sulfonamide group in this compound enhances its potential for various applications, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzoxazole-6-sulfonamide typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts. For instance, a condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often focus on optimizing yield, atom economy, and eco-friendliness. Techniques such as the use of mesoporous titania–alumina mixed oxide as a catalyst have been employed to achieve high yields and good atom economy, although these methods may require long reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group or the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups into the benzoxazole ring .

Scientific Research Applications

2-Methyl-1,3-benzoxazole-6-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, benzoxazole derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways involved may vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1,3-benzoxazole-6-sulfonamide include other benzoxazole derivatives such as:

  • 2-Methylbenzoxazole
  • 2-Aminobenzoxazole
  • 2-Phenylbenzoxazole

Uniqueness

What sets this compound apart from other benzoxazole derivatives is the presence of the sulfonamide group, which enhances its potential for various biological activities. The sulfonamide group can improve the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMKPSOYHIRCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299259
Record name 2-Methyl-6-benzoxazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52206-52-7
Record name 2-Methyl-6-benzoxazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52206-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-benzoxazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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